
17(18)-Epoxyeicosatetraenoic Acid (17(18)-
EpETE): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 17(18)-EpETE

Cat. No.: B235951 Get Quote

An In-depth Examination of a Novel Endogenous Lipid Mediator in Inflammation,

Cardiovascular Function, and Beyond.

Introduction
17(18)-Epoxyeicosatetraenoic acid (17(18)-EpETE) is a bioactive lipid mediator derived from

the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). As a member of the

epoxyeicosanoid family, it is generated by the action of cytochrome P450 (CYP)

epoxygenases. Emerging research has identified 17(18)-EpETE as a potent signaling molecule

with significant roles in regulating inflammation, cardiovascular homeostasis, and immune

responses. Its effects are often stereospecific, with different enantiomers exhibiting distinct

biological activities. This technical guide provides a comprehensive overview of the

biosynthesis, metabolism, signaling pathways, and key experimental protocols related to

17(18)-EpETE, aimed at researchers and professionals in drug development.

Biosynthesis and Metabolism
17(18)-EpETE is endogenously synthesized from EPA through the action of CYP

epoxygenases, which introduce an epoxide group across the 17,18-double bond.[1][2] Several

CYP isoforms, including CYP1A2, are capable of this conversion.[2] The resulting molecule

exists as two enantiomers: 17(S),18(R)-EpETE and 17(R),18(S)-EpETE, which possess

different biological activities.[3]

The primary metabolic routes for 17(18)-EpETE include:
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Hydration by Soluble Epoxide Hydrolase (sEH): sEH converts 17(18)-EpETE to its less

active corresponding diol, 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE).[4][5]

Inhibition of sEH can, therefore, increase the bioavailability and potentiate the effects of

17(18)-EpETE.[4]

Conversion by Prostaglandin H Synthase (PGHS): 17(18)-EpETE can serve as a substrate

for PGHS (also known as cyclooxygenase, COX), leading to the formation of novel 17(18)-

epoxyprostaglandins, such as 17(18)-EpPGE2 and 17(18)-EpPGF2α.[6][7]

Diagram: Biosynthesis and Metabolism of 17(18)-EpETE
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Caption: Biosynthesis of 17(18)-EpETE from EPA and its major metabolic pathways.

Signaling Pathways and Mechanisms of Action
17(18)-EpETE exerts its biological effects through multiple signaling pathways, often in a

stereoselective manner. The primary receptors and downstream targets identified to date are G

protein-coupled receptor 40 (GPR40), Peroxisome Proliferator-Activated Receptor γ (PPARγ),

and ion channels.

GPR40-Mediated Anti-inflammatory Effects
The 17(S),18(R)-EpETE enantiomer is a potent agonist of GPR40 (also known as Free Fatty

Acid Receptor 1, FFAR1).[3][8] This interaction is central to its anti-inflammatory and anti-

allergic properties.[1][8] Activation of GPR40 in neutrophils inhibits chemoattractant-induced

Rac activation and pseudopod formation, thereby suppressing neutrophil mobility and

infiltration into inflamed tissues.[1][8] This mechanism has been demonstrated to ameliorate

contact hypersensitivity in animal models.[3][8]
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Diagram: 17(S),18(R)-EpETE Signaling in Neutrophils
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Caption: GPR40-mediated inhibition of neutrophil mobility by 17(S),18(R)-EpETE.

Cardiovascular and Pulmonary Effects
The 17(R),18(S)-EpETE enantiomer is a potent vasodilator.[3] It induces relaxation in arterial

and airway smooth muscles by activating large-conductance calcium-activated potassium

channels (BKCa) and ATP-sensitive potassium channels (KATP).[9] This leads to

hyperpolarization of the smooth muscle cell membrane, reducing contractility. In

cardiomyocytes, 17(R),18(S)-EpETE exerts negative chronotropic effects and protects against

calcium overload, suggesting a role in cardiac rhythm regulation.[9][10]

Other Signaling Interactions
PPARγ and p38 MAPK: In human lung tissue, 17(18)-EpETE has been shown to mediate

anti-inflammatory effects by interacting with PPARγ and inhibiting the p38 MAP kinase

pathway.[4]

NF-κB Pathway: In human umbilical vein endothelial cells (HUVECs), 17(18)-EpETE can

prevent TNF-α-induced inflammation by inhibiting the NF-κB pathway, specifically by

preventing the phosphorylation of IKKα and p65 and the degradation of IκBα.[2]

Sphingosine-1-Phosphate Receptor 1 (S1P1): Racemic (±)17(18)-EpETE has been identified

as an agonist of S1P1, which contributes to its anti-inflammatory effects in the vasculature,

such as reducing the expression of adhesion molecules VCAM-1 and ICAM-1.[2]
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Quantitative Data Summary
The following tables summarize key quantitative data related to the bioactivity of 17(18)-EpETE
from published studies.

Table 1: Receptor Binding and Activation Data
Compound

Receptor/Ta
rget

Assay Type Value
Species/Cel
l Line

Reference(s
)

(±)17(18)-

EpETE
S1P1

Binding

Affinity (Ki)
0.57 nM Human S1P1 [2]

(±)17(18)-

EpETE
S1P1

BRET Assay

(EC50)
8.93 nM

HEK293T

cells
[2]

17(R),18(S)-

EpETE

Cardiomyocyt

e Contraction

Negative

Chronotropy

(EC50)

~1-2 nM

Neonatal Rat

Cardiomyocyt

es

[9][10]

17(S),18(R)-

EpETE

Cardiomyocyt

e Contraction

Negative

Chronotropy
Inactive

Neonatal Rat

Cardiomyocyt

es

[9]

(±)17(18)-

EpETE

Human

Pulmonary

Artery

Relaxation

(IC50)
0.85 µM Human [11]

Table 2: Effective Concentrations in Functional Assays
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Compound Effect Concentration Model/System Reference(s)

(±)17(18)-EpETE
Increased K+

efflux
100 nM

Rat Vascular

Smooth Muscle

Cells

[2]

(±)17(18)-EpETE
Increased eNOS

phosphorylation
1 µM HUVECs [2]

(±)17(18)-EpETE

Prevented TNF-α

induced IκBα

degradation

1 µM HUVECs [2]

17(S),18(R)-

EpETE

Ameliorated

contact

hypersensitivity

1 µ g/animal

(i.p.)
Mouse [3]

17(R),18(S)-

EpETE

Ameliorated

contact

hypersensitivity

Little to no effect Mouse [3]

Key Experimental Protocols
Induction of Contact Hypersensitivity (CHS) in Mice
This protocol is used to evaluate the anti-inflammatory effects of 17(18)-EpETE in a T-cell

mediated skin inflammation model.[8]

Sensitization: On day 0, apply a solution of 2,4-dinitrofluorobenzene (DNFB) topically to the

shaved abdomen of mice.

Challenge: On day 5, apply a lower concentration of DNFB solution to the surface of one ear.

The contralateral ear receives the vehicle control.

Treatment: Administer 17(18)-EpETE (e.g., 1 µg in PBS with 0.5% ethanol) via

intraperitoneal injection either preventively (before challenge) or therapeutically (after

challenge).[3]
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Measurement: At 24-48 hours post-challenge, measure ear thickness using a micrometer.

The degree of ear swelling (challenged ear thickness minus control ear thickness) is the

primary endpoint.

Analysis: Tissues can be harvested for histological analysis (H&E staining), flow cytometry to

quantify immune cell populations (e.g., neutrophils), and quantitative RT-PCR for

inflammatory cytokine expression.[8]

Neutrophil Pseudopod Formation Assay
This in vitro assay assesses the effect of 17(18)-EpETE on neutrophil mobility.[3][8]

Neutrophil Isolation: Isolate neutrophils from the bone marrow of mice using a density

gradient centrifugation method (e.g., Percoll gradient).

Pre-incubation: Incubate the isolated neutrophils with the desired concentration of

17(S),18(R)-EpETE or vehicle control for a specified time (e.g., 15-30 minutes).

Stimulation: Add a chemoattractant, such as fMLP or LTB4, to induce pseudopod formation.

Imaging: Immediately observe the cells using phase-contrast microscopy and capture

images at various time points.

Quantification: Quantify the percentage of cells forming pseudopods. A cell is considered

positive if it loses its spherical shape and forms a distinct projection.

Quantitative Analysis by Liquid Chromatography-Mass
Spectrometry (LC-MS/MS)
This is the gold standard for quantifying 17(18)-EpETE in biological matrices.[12][13]

Sample Preparation (Solid-Phase Extraction - SPE):

Spike the biological sample (e.g., plasma, tissue homogenate) with a deuterated internal

standard (e.g., 17(18)-EpETE-d4) to correct for extraction losses and matrix effects.[12]

Acidify the sample and load it onto an SPE cartridge (e.g., C18).
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Wash the cartridge with a low-polarity solvent to remove interfering substances.

Elute the eicosanoids with a more polar solvent like methanol or ethyl acetate.

Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.

Chromatographic Separation (UPLC/HPLC):

Inject the reconstituted sample onto a reverse-phase column (e.g., C18).

Use a gradient elution with a mobile phase typically consisting of an aqueous solution with

a weak acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

[3]

Enantiomer Separation (Chiral Chromatography):

To separate 17(S),18(R)-EpETE from 17(R),18(S)-EpETE, use a chiral column (e.g.,

CHIRALCEL OJ-RH).[3]

An isocratic mobile phase, such as methanol/water with 0.1% formic acid (e.g., 75:25 v/v),

is typically used.[3]

Mass Spectrometric Detection:

Use a triple quadrupole mass spectrometer operating in negative electrospray ionization

(ESI) mode.

Monitor the specific precursor-to-product ion transition for 17(18)-EpETE (e.g., m/z 317.2

→ 215.2 or 259) in Selected Reaction Monitoring (SRM) mode for high sensitivity and

specificity.[12][13]

Diagram: General Workflow for LC-MS/MS Quantification
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Caption: A typical workflow for the quantification of 17(18)-EpETE in biological samples.

Roles in Disease and Therapeutic Potential
The distinct biological activities of 17(18)-EpETE enantiomers highlight their therapeutic

potential.
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Inflammatory and Allergic Diseases: The potent anti-inflammatory effects of 17(S),18(R)-

EpETE, mediated by GPR40 on neutrophils, make it a promising candidate for treating

inflammatory skin conditions like contact dermatitis and potentially other inflammatory

diseases.[3][8]

Cardiovascular Disease: The vasodilatory and cardioprotective properties of 17(R),18(S)-

EpETE suggest its potential in managing hypertension and cardiac arrhythmias.[14][9]

Strategies to increase endogenous levels of 17(18)-EpETE, such as sEH inhibition, could be

beneficial for cardiovascular health.[4][5]

Cancer: The role of epoxyeicosanoids in cancer is complex. While related arachidonic acid-

derived epoxides (EETs) can be pro-angiogenic and promote tumor growth, some omega-3

derived epoxides have shown anti-angiogenic effects.[15][16] The specific role of 17(18)-
EpETE in cancer progression requires further investigation.

Conclusion
17(18)-EpETE is a stereospecific lipid mediator with multifaceted roles in physiology and

pathology. Its anti-inflammatory actions via GPR40 and its vasodilatory effects through

potassium channels underscore its importance as a signaling molecule. The development of

stereoselective synthetic methods and potent sEH inhibitors will be crucial for further

elucidating its biological functions and harnessing its therapeutic potential. This guide provides

a foundational framework for researchers aiming to explore the complex biology and

pharmacological promise of this intriguing EPA metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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